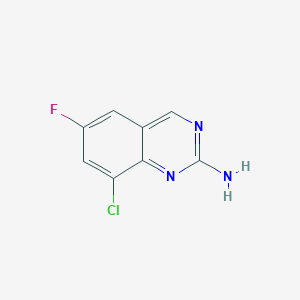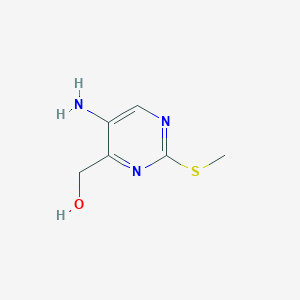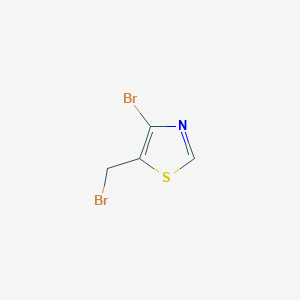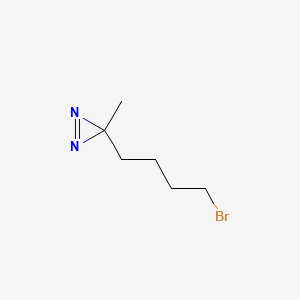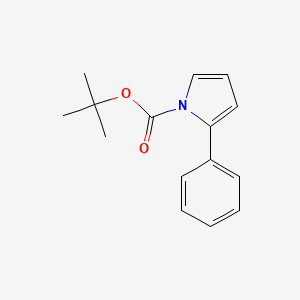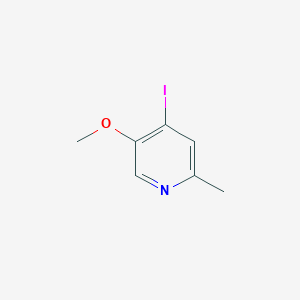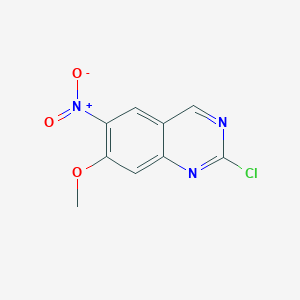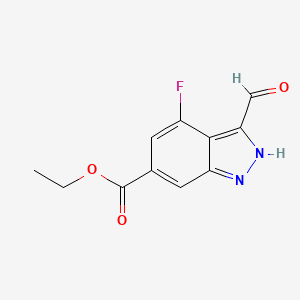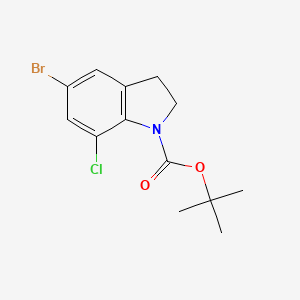
tert-Butyl 5-bromo-7-chloroindoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-bromo-7-chloroindoline-1-carboxylate is a synthetic organic compound with the molecular formula C13H15BrClNO2 and a molecular weight of 332.62 g/mol . This compound is part of the indoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of tert-Butyl 5-bromo-7-chloroindoline-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-7-chloroindoline and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is often used to neutralize the hydrogen chloride generated during the reaction.
Procedure: The 5-bromo-7-chloroindoline is reacted with tert-butyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography to obtain this compound in high purity.
Analyse Des Réactions Chimiques
tert-Butyl 5-bromo-7-chloroindoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide and potassium fluoride.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can undergo reduction reactions to form different indoline derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl 5-bromo-7-chloroindoline-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.
Biological Studies: It serves as a tool compound in biological studies to investigate the role of indoline derivatives in cellular processes.
Chemical Synthesis: The compound is utilized in the synthesis of complex organic molecules, including natural products and other bioactive compounds.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 5-bromo-7-chloroindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indoline core allows it to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
tert-Butyl 5-bromo-7-chloroindoline-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-bromo-1H-indole-1-carboxylate: This compound has a similar structure but lacks the chlorine atom at the 7-position. It is used in similar applications but may have different reactivity and biological activity.
tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: This compound contains an additional iodine atom and a pyrrolo[2,3-c]pyridine ring.
Propriétés
Formule moléculaire |
C13H15BrClNO2 |
|---|---|
Poids moléculaire |
332.62 g/mol |
Nom IUPAC |
tert-butyl 5-bromo-7-chloro-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C13H15BrClNO2/c1-13(2,3)18-12(17)16-5-4-8-6-9(14)7-10(15)11(8)16/h6-7H,4-5H2,1-3H3 |
Clé InChI |
IFTCHJXAWLGHOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC(=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13656612.png)
